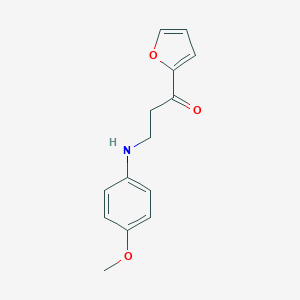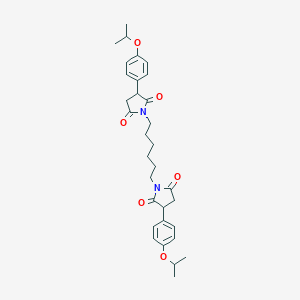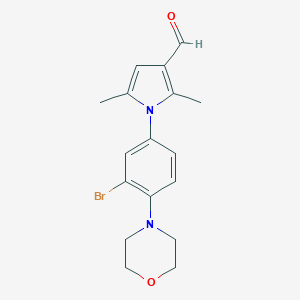
1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone, also known as FMPP, is a synthetic compound that has been widely used in scientific research. It is a derivative of phenylpropanoid, a class of natural compounds found in plants. FMPP has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating the mechanisms of various biological processes.
Wirkmechanismus
The mechanism of action of 1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone is not fully understood, but it is thought to involve interactions with various receptors and signaling pathways in the body. It has been shown to bind to the serotonin receptor, as well as the dopamine receptor, suggesting that it may have effects on mood and behavior.
Biochemical and Physiological Effects:
1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in heart rate and blood pressure, and modulation of immune function. It has also been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone in lab experiments is its relatively low cost and availability. It is also a stable compound that can be stored for long periods of time. However, one limitation is its potential for toxicity at high concentrations, which can make it difficult to interpret results.
Zukünftige Richtungen
There are many potential future directions for research on 1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone. One area of interest is its potential as a therapeutic agent for various conditions, including depression, anxiety, and inflammation. Another area of interest is its potential as a tool for investigating the mechanisms of various biological processes, including neurotransmitter signaling and immune function. Further research is needed to fully understand the potential applications of 1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone in these areas.
Synthesemethoden
The synthesis of 1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone involves several steps, including the reaction of 4-methoxyaniline with furfuraldehyde, followed by reduction and acylation. The resulting product is a yellow crystalline powder with a melting point of 140-142°C.
Wissenschaftliche Forschungsanwendungen
1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone has been used in a variety of scientific research applications, including studies on the nervous system, cardiovascular system, and immune system. It has been shown to have both stimulatory and inhibitory effects on these systems, depending on the concentration and duration of exposure.
Eigenschaften
IUPAC Name |
1-(furan-2-yl)-3-(4-methoxyanilino)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-17-12-6-4-11(5-7-12)15-9-8-13(16)14-3-2-10-18-14/h2-7,10,15H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQJYYUCFXPIPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCC(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone | |
CAS RN |
15263-10-2 |
Source


|
| Record name | 1-(2-FURYL)-3-(4-METHOXYANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B185687.png)
![1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene](/img/structure/B185688.png)

![(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane](/img/structure/B185691.png)

![3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B185694.png)
![1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B185698.png)


![7-Butylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185706.png)



![1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone](/img/structure/B185711.png)